methyl 1-(3-chloro-2-cyanophenyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1-(3-chloro-2-cyanophenyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C13H9ClN2O2 and its molecular weight is 260.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding and Crystal Structure
Research has explored the hydrogen bonding and crystal structure of methyl pyrrole-2-carboxylates. For instance, Quiroga et al. (2013) studied two methyl pyrrole-2-carboxylates, finding that the molecules linked into sheets through various hydrogen bonds, providing insights into the molecular conformations and interactions in such compounds (Quiroga et al., 2013).
Synthesis and Structural Determination
Another significant application is in the synthesis and structural determination of functionalized pyrroles. Silva et al. (2012) focused on the crystal structure of chain functionalized pyrroles, important as antitumoral agents, using synchrotron X-ray powder diffraction data (Silva et al., 2012).
Spiroheterocyclization
Silaichev et al. (2012) investigated the spiroheterocyclization of methyl pyrrole-2-carboxylates, demonstrating their interaction with other compounds to yield specific triones, indicative of the compound's reactivity and potential for forming complex heterocycles (Silaichev et al., 2012).
Synthesis of Heterocycles
In the synthesis of heterocycles, Pokhodylo et al. (2010) used methyl pyrrole-2-carboxylates in reactions with various compounds to form diverse heterocyclic structures, highlighting its utility in organic synthesis (Pokhodylo et al., 2010).
Recyclization Reactions
Recyclization reactions of methyl pyrrole-2-carboxylates were studied by Filimonov et al. (2015), where they reacted with hydrazines to yield pyrazole carboxylates, demonstrating the compound’s versatility in synthetic chemistry (Filimonov et al., 2015).
Photochemical Reactions
Irwin and Wheeler (1972) explored the photochemical reactions of methyl pyrrole-2-carboxylate, revealing its potential in synthesizing various acids and compounds under different conditions (Irwin & Wheeler, 1972).
Properties
IUPAC Name |
methyl 1-(3-chloro-2-cyanophenyl)pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c1-18-13(17)12-6-3-7-16(12)11-5-2-4-10(14)9(11)8-15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVCEAHJIUTHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1C2=C(C(=CC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.